N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide
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Overview
Description
N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide is a complex organic compound that features a naphthalene ring, an ethoxy group, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide typically involves the condensation of 2-ethoxynaphthaldehyde with 2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene structures but different substituents.
Hydrazides: Compounds with hydrazide functional groups but different aromatic or aliphatic backbones.
Ethoxy-substituted compounds: Molecules with ethoxy groups attached to different aromatic or aliphatic systems.
Uniqueness
N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C20H24N2O4 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-2-(2-methyl-1,3-dioxan-2-yl)acetamide |
InChI |
InChI=1S/C20H24N2O4/c1-3-24-18-10-9-15-7-4-5-8-16(15)17(18)14-21-22-19(23)13-20(2)25-11-6-12-26-20/h4-5,7-10,14H,3,6,11-13H2,1-2H3,(H,22,23)/b21-14+ |
InChI Key |
KTXKNJZRSYWDPM-KGENOOAVSA-N |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)CC3(OCCCO3)C |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)CC3(OCCCO3)C |
Origin of Product |
United States |
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